molecular formula C18H18O3 B12886582 4,6-Dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran CAS No. 922140-81-6

4,6-Dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran

Katalognummer: B12886582
CAS-Nummer: 922140-81-6
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: KRISEHTUDHWOCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the coupling of a boronic acid derivative with a halogenated benzofuran under the catalysis of palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran can be compared with other benzofuran derivatives, such as:

These compounds share a common benzofuran core but differ in their specific functional groups and biological activities

Eigenschaften

CAS-Nummer

922140-81-6

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

4,6-dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran

InChI

InChI=1S/C18H18O3/c1-11-5-7-13(8-6-11)17-12(2)21-16-10-14(19-3)9-15(20-4)18(16)17/h5-10H,1-4H3

InChI-Schlüssel

KRISEHTUDHWOCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=CC(=C3)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.